3-(4-Hydroxy-2-methoxyphenyl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-hydroxy-2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYQIEYGPPRLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274053 | |
| Record name | 4-Hydroxy-2-methoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21144-18-3 | |
| Record name | 4-Hydroxy-2-methoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21144-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-methoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-2-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the microbial transformation of dietary polyphenols or natural extraction from fermented foods . Another method includes the reaction of 4-hydroxy-3-methoxycinnamic acid with hydrogen in the presence of a catalyst to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale fermentation processes. These processes utilize specific strains of microorganisms capable of converting precursor compounds into the target molecule. The fermentation broth is then subjected to extraction and purification steps to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Antioxidant Properties
Hydroferulic acid is recognized for its high antioxidant activity , which plays a crucial role in neutralizing free radicals and reducing oxidative stress. This property is particularly important in the context of chronic diseases where oxidative damage is a contributing factor. Studies have shown that hydroferulic acid can scavenge reactive oxygen species (ROS), thereby protecting cellular components from damage.
Case Study: Antioxidant Efficacy
In a study examining the antioxidant capacity of various phenolic compounds, hydroferulic acid demonstrated superior activity compared to other common antioxidants. The study utilized assays such as DPPH and ABTS to evaluate the scavenging ability of hydroferulic acid, confirming its potential as a natural antioxidant in food preservation and health supplements.
Nutraceutical Applications
Given its antioxidant properties, hydroferulic acid is explored as a dietary supplement within the nutraceutical industry. It is believed to confer various health benefits, including:
- Cardiovascular Health : By reducing oxidative stress and inflammation, hydroferulic acid may support cardiovascular health.
- Diabetes Management : Preliminary studies suggest that hydroferulic acid may improve insulin sensitivity and glucose metabolism, making it a candidate for managing diabetes .
Data Table: Nutraceutical Benefits
| Benefit | Mechanism | Evidence Source |
|---|---|---|
| Cardiovascular Health | Reduces oxidative stress | |
| Diabetes Management | Improves insulin sensitivity | |
| Anti-inflammatory Effects | Modulates inflammatory pathways |
Pharmaceutical Research
In pharmaceutical contexts, hydroferulic acid has been investigated for its potential therapeutic roles in various diseases:
- Anticancer Activity : Research indicates that hydroferulic acid exhibits cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest. It has been shown to inhibit tumor growth in animal models .
- Cognitive Function : There is emerging evidence suggesting that hydroferulic acid may enhance cognitive functions by modulating neurotransmitter systems and reducing neuroinflammation .
Case Study: Cancer Research
A recent study highlighted the effects of hydroferulic acid on breast cancer cell lines. The results indicated that treatment with hydroferulic acid led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. These findings suggest its potential as an adjunct therapy in cancer treatment .
Metabolic Effects
Hydroferulic acid's role in metabolic health has been an area of active research. It has been identified as a ligand for GPR41, a receptor involved in lipid metabolism and energy homeostasis. Activation of this receptor by hydroferulic acid may lead to improved lipid profiles and reduced obesity-related complications.
Research Insights
Studies have demonstrated that hydroferulic acid supplementation in high-fat diet-induced obesity models resulted in decreased body weight gain and improved hepatic steatosis, indicating its potential utility in managing obesity .
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-2-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-obesity Effects: The compound activates receptors involved in lipid metabolism, leading to increased lipid catabolism and reduced fat accumulation
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-(Substituted Phenyl)propanoic Acid Derivatives
Key Observations:
- Substituent Position: The position of methoxy groups (C2 vs. C3) significantly impacts bioactivity. For example, this compound exhibits antimycobacterial activity (MIC₅₀: 58.5 µg·mL⁻¹) , whereas its C3-methoxy isomer lacks reported antimicrobial effects.
- Halogenation: Chlorination at C3 and C5 (as in 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid) enhances antimicrobial activity against Escherichia coli and Staphylococcus aureus .
Table 2: Bioactivity Comparison
Key Findings:
- Antimicrobial Activity: Chlorinated derivatives (e.g., 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid) demonstrate selective toxicity against bacterial pathogens, likely due to enhanced electrophilicity from halogen atoms .
- Anticancer Potential: Derivatives with 4-hydroxyphenyl groups exhibit moderate cytotoxicity, suggesting a role in apoptosis induction via phenolic redox cycling .
Physicochemical Properties
Table 3: Physicochemical Data
Key Trends:
- Lipophilicity: Methyl substitution (e.g., 2-methylpropanoic acid) increases LogP, reducing aqueous solubility .
- Glycosylation : The addition of a glucose moiety drastically improves water solubility, making glucosylated derivatives favorable for drug formulation .
Biological Activity
3-(4-Hydroxy-2-methoxyphenyl)propanoic acid, commonly known as hydroferulic acid, is a phenolic compound classified as a hydroxycinnamic acid. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews the current understanding of its biological activity based on various studies and findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H12O4
- CAS Number : 21144-18-3
1. Antioxidant Activity
Hydroferulic acid exhibits significant antioxidant properties, which are crucial in combating oxidative stress in biological systems. Studies have demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Table 1: Antioxidant Activity Comparison
2. Anti-inflammatory Effects
Research indicates that hydroferulic acid can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests its potential use in treating inflammatory diseases.
3. Anticancer Properties
Several studies have explored the anticancer potential of hydroferulic acid. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
Case Study: Inhibition of HCT-116 Cells
A study investigated the effects of hydroferulic acid on HCT-116 colorectal cancer cells, revealing an IC50 value of approximately 15 µM, indicating potent antiproliferative effects. The mechanism was linked to the modulation of cell cycle regulators and induction of apoptosis through mitochondrial pathways .
The biological activities of hydroferulic acid can be attributed to several mechanisms:
- Scavenging Free Radicals : Hydroferulic acid donates electrons to free radicals, neutralizing them.
- Modulation of Signaling Pathways : It influences various signaling pathways involved in inflammation and cell survival.
- Gene Expression Regulation : Hydroferulic acid affects the expression of genes related to apoptosis and cell cycle regulation.
Research Findings
Recent studies have highlighted the multifaceted roles of hydroferulic acid in health:
- Muscle Health : A study demonstrated that hydroferulic acid supplementation improved grip strength and muscle development in mice, suggesting its potential as a dietary supplement for enhancing muscle performance .
- Metabolic Benefits : Hydroferulic acid has been shown to improve glucose metabolism and lipid profiles, indicating its role in metabolic health.
Q & A
Q. What spectroscopic methods are most effective for characterizing 3-(4-Hydroxy-2-methoxyphenyl)propanoic acid, and what key spectral signatures should researchers anticipate?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to identify substitution patterns. The aromatic region in ¹H NMR will show distinct splitting due to the hydroxy (deshielded, ~6.5–7.5 ppm) and methoxy groups (~3.8 ppm). Carboxylic acid protons (if unexchanged) appear broad near ~12 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₀H₁₂O₄, [M-H]⁻ at m/z 195.066). For purity assessment, reverse-phase HPLC with UV detection (C18 column, 0.1% formic acid in water/acetonitrile gradient) is recommended, using authenticated reference standards to resolve co-eluting impurities .
Q. What synthetic routes are feasible for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves hydrogenation of 3-(4-hydroxy-2-methoxyphenyl)propenoic acid (cinnamic acid derivative) using catalytic Pd/C under H₂. Alternatively, Friedel-Crafts acylation of 2-methoxy-4-hydroxybenzene with acrylic acid derivatives followed by reduction. Optimize yield by controlling reaction temperature (60–80°C for hydrogenation) and catalyst loading (5–10% Pd/C). Purify via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) .
Advanced Research Questions
Q. How do electronic effects of the hydroxy and methoxy groups influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The hydroxy group (-OH) is a strong ortho/para-directing activator, while the methoxy (-OCH₃) group is a weaker para-director. In nitration or halogenation, the hydroxy group dominates, favoring substitution at the ortho position (relative to -OH). Computational studies (DFT calculations) can predict regioselectivity. Experimental validation involves monitoring reaction progress via TLC and isolating products using preparative HPLC .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?
- Methodological Answer : Matrix effects (e.g., plasma proteins) and phase II metabolites (sulfates/glucuronides) complicate quantification. Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the parent compound. Quantify via LC-MS/MS with deuterated internal standards (e.g., d₄-3-(4-hydroxy-2-methoxyphenyl)propanoic acid). Validate method specificity by spiking matrices with synthetic metabolites .
Q. In metabolic studies, how does phase II conjugation of this compound differ across species, and what are the implications for preclinical-to-human extrapolation?
- Methodological Answer : Murine models predominantly form sulfated conjugates due to higher sulfotransferase (SULT) activity, while human hepatocytes favor glucuronidation (UGT-mediated). Use species-specific liver microsomes or recombinant enzymes to assess metabolic pathways. Cross-species differences necessitate in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetics .
Q. What structural modifications enhance the biological activity and metabolic stability of this compound derivatives?
- Methodological Answer : Introduce fluorine at the phenyl ring para-position to block oxidative metabolism. Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to improve oral bioavailability. Assess modifications via in vitro CYP450 inhibition assays and stability in liver microsomes. SAR studies should prioritize derivatives with logP <3 to maintain solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
